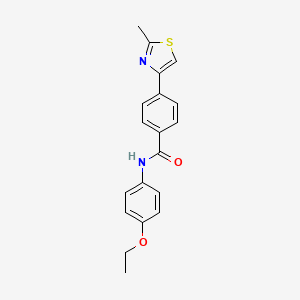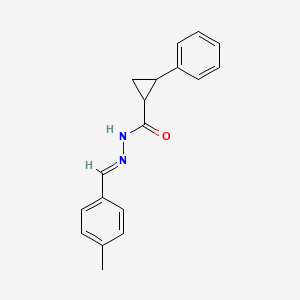
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This pyrimidine derivative has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to have a neuroprotective effect by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease pathways. However, its limited solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine and its potential applications in drug development. Future studies could focus on optimizing its pharmacokinetic properties, identifying more specific targets for its activity, and exploring its potential in combination therapies.
Synthesemethoden
The synthesis of 2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 1-(4-methylphenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(1-methylhydrazino)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final product is obtained by the reaction of this ester with phenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2-(1-methylhydrazino)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been found to have potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-methyl-1-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-8-10-15(11-9-13)17-12-16(14-6-4-3-5-7-14)20-18(21-17)22(2)19/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBQFKMXRABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)


![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)

![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)

